molecular formula C15H10N2O4 B4600221 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- CAS No. 151383-69-6

1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-

Cat. No.: B4600221
CAS No.: 151383-69-6
M. Wt: 282.25 g/mol
InChI Key: DOYKNAFJCIFMHL-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- typically involves the reaction of indole-2,3-dione with 2-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- include:

The uniqueness of 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-6-2-4-8-13(11)16(15(14)19)9-10-5-1-3-7-12(10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKNAFJCIFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367000
Record name 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151383-69-6
Record name 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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